molecular formula C10H8O3S B2900639 4-Oxo-2-thiochromanecarboxylic acid CAS No. 226924-15-8

4-Oxo-2-thiochromanecarboxylic acid

Cat. No. B2900639
CAS RN: 226924-15-8
M. Wt: 208.23
InChI Key: ITXRPSNBXBYVSS-UHFFFAOYSA-N
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Description

4-Oxo-2-thiochromanecarboxylic acid is an organic compound with the molecular formula C10H8O3S . It has an average mass of 208.234 Da and a monoisotopic mass of 208.019409 Da .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C10H8O3S . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .

properties

IUPAC Name

4-oxo-2,3-dihydrothiochromene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-4,9H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXRPSNBXBYVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2C1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Crude 3-phenylsulfanyl-dihydro-furan-2,5-dione (20 g, 91 mmol) was dissolved in CH2Cl2 (30 ml) and cooled to 0° C. Aluminum chloride (18.16 g, 136 mmol) was added and the mixture was stirred at room temperature for 1.5 hr. The reaction mixture was diluted with CH2Cl2 (1000 ml) and poured into ice-cooled conc HCl (1000 ml). The phases were separated and the aqueous phase was extracted with CH2Cl2(×3). The combined organic phases were washed with water, dried (MgSO4) and evaporated to a brown solid. The solid was triturated with Et2O to give 8.98 g of 4-oxo-thiochroman-2-carboxylic acid as a pale brown solid. 1H NMR (DMSO) δ 7.96 (1H, dd), 7.20-7.60 (3H, m), 4.40 (1H, dd), 3.20-3.33 (2H, m).
Name
3-phenylsulfanyl-dihydro-furan-2,5-dione
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
18.16 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

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